CM-118
Description
Properties
CAS No. |
1370652-56-4 |
|---|---|
Molecular Formula |
C19H16Cl2FN5O3 |
Molecular Weight |
452.27 |
IUPAC Name |
6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide |
InChI |
InChI=1S/C19H16Cl2FN5O3/c1-9(16-11(20)4-5-12(22)17(16)21)30-14-7-13(25-26-18(14)23)19(29)24-10-3-6-15(28)27(2)8-10/h3-9H,1-2H3,(H2,23,26)(H,24,29)/t9-/m1/s1 |
InChI Key |
CAHIYUNFMZWRQZ-SECBINFHSA-N |
SMILES |
O=C(C1=NN=C(N)C(O[C@@H](C2=C(Cl)C=CC(F)=C2Cl)C)=C1)NC(C=C3)=CN(C)C3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CM118; CM 118; CM-118 |
Origin of Product |
United States |
Chemical Synthesis and Analog Development of Cm 118
Strategic Methodologies for the Preparation of Aminopyridazine Scaffolds
The synthesis of aminopyridazine derivatives is a cornerstone of medicinal chemistry, providing access to a wide range of biologically active molecules. researchgate.net These scaffolds are often employed in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes. researchgate.net
Original Synthetic Routes to CM-118
While the precise, proprietary synthetic route for this compound developed by Sundia MediTech is not publicly disclosed, a plausible pathway can be constructed based on the synthesis of structurally related aminopyridine and aminopyridazine kinase inhibitors, particularly those sharing the 2,6-dichloro-3-fluoro-phenylethoxy moiety. manchester.ac.ukgoogleapis.com The synthesis likely involves a multi-step sequence, beginning with the preparation of key intermediates.
A probable synthetic approach would begin with the synthesis of the chiral alcohol, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This can be achieved through the reduction of 2',6'-dichloro-3'-fluoroacetophenone. Following the preparation of this key alcohol, a Mitsunobu reaction with a suitable hydroxylated nitropyridine, such as 3-hydroxy-2-nitropyridine, would yield the ether-linked intermediate, 3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine. googleapis.com The nitro group can then be reduced to an amine, for example using iron in acetic acid, to provide the corresponding aminopyridine. googleapis.com Subsequent steps would involve the construction of the pyridazine (B1198779) ring and attachment of the side chain to yield the final this compound structure.
A general representation of the initial steps is outlined below:
| Reactant/Intermediate | Name | Role in Synthesis |
| 2',6'-Dichloro-3'-fluoroacetophenone | Starting Material | Precursor to the chiral alcohol. |
| (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | Key Intermediate | Provides the core phenylethoxy group with correct stereochemistry. |
| 3-Hydroxy-2-nitropyridine | Reactant | Forms the pyridine (B92270) core of the scaffold. |
| 3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine | Intermediate | Product of the key ether linkage reaction. |
| 2-Amino-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridine | Intermediate | Precursor for further functionalization and ring formation. |
Optimization of Synthetic Pathways for Improved Yield and Purity
The optimization of synthetic routes is critical for the large-scale production of a drug candidate like this compound, ensuring high yield and purity. nih.govmdpi.com General optimization strategies applicable to the synthesis of aminopyridazine scaffolds include:
Catalyst and Reagent Screening: For steps involving cross-coupling reactions, a variety of catalysts and ligands would be screened to maximize yield and minimize reaction times. For instance, in Suzuki or Buchwald-Hartwig couplings, different palladium catalysts and phosphine (B1218219) ligands can have a significant impact. researchgate.net
Reaction Condition Tuning: Parameters such as temperature, solvent, and concentration are systematically varied. Microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the preparation of some heterocyclic compounds. researchgate.net
Purification Techniques: Efficient purification methods are essential. While traditional column chromatography is common in early stages, techniques like preparative HPLC and crystallization are employed to achieve the high purity required for pharmaceutical applications. The use of solid-supported reagents or scavengers can also simplify purification by eliminating the need for chromatographic separation of certain byproducts.
Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, allowing for the iterative optimization of a lead compound's potency, selectivity, and pharmacokinetic properties. exlibrisgroup.com
Rational Design Principles for Analog Generation
The design of this compound and its analogs is guided by rational design principles aimed at maximizing inhibitory activity against c-Met and ALK kinases. biorxiv.org Key strategies include:
Hinge-Binding Motif: The aminopyridazine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) portion of ATP. mdpi.com
Exploiting Hydrophobic Pockets: The 2,6-dichloro-3-fluorophenyl group is designed to fit into a specific hydrophobic pocket within the ATP-binding site. manchester.ac.uk Analogs would explore variations of this group to optimize van der Waals interactions.
Solvent-Exposed Region Modification: The side chain of this compound extends into the solvent-exposed region of the ATP-binding site. This region is highly amenable to modification to improve properties like solubility and cell permeability, or to introduce vectors for further conjugation without disrupting kinase binding. researchgate.netmanchester.ac.uk
Selectivity Enhancement: To improve selectivity over other kinases, analogs can be designed to exploit subtle differences in the shape and amino acid composition of the target kinase's active site compared to off-target kinases. mdpi.com
Combinatorial and Parallel Synthesis Approaches
To efficiently explore the SAR of the this compound scaffold, combinatorial and parallel synthesis techniques can be employed. google.com These methods allow for the rapid generation of a library of analogs by systematically varying different parts of the molecule. nih.gov For this compound, a library could be constructed by keeping the aminopyridazine core and the 2,6-dichloro-3-fluoro-phenylethoxy group constant while introducing a diverse set of building blocks at the side-chain position.
Below is a conceptual table for generating a library of this compound analogs:
| Scaffold | Variable Building Block (R-Group) | Resulting Analog |
| This compound Core | Alkyl amines | Analogs with varying chain lengths and branching. |
| This compound Core | Cyclic amines (e.g., piperidines, morpholines) | Analogs with constrained conformations. |
| This compound Core | Aryl and heteroaryl groups | Analogs exploring additional pi-stacking or hydrogen bonding. |
| This compound Core | Functionalized alcohols and thiols | Analogs with different linker properties and potential new interaction points. |
This approach enables a systematic evaluation of how different chemical functionalities at the side-chain position affect the compound's biological activity and physicochemical properties. exlibrisgroup.com
Molecular and Cellular Pharmacology of Cm 118
Elucidation of Primary Molecular Targets and Binding Affinities
Direct Inhibition of C-Met Receptor Tyrosine Kinase Activity
CM-118 is a novel aminopyridazine-based compound identified as a potent, dual inhibitor of the c-Met receptor tyrosine kinase. nih.govresearchgate.net Biochemical assays demonstrate that this compound directly targets and inhibits the kinase activity of recombinant human c-Met with a low nanomolar potency. nih.gov Specifically, in homogeneous time-resolved fluorescence (HTRF) assays, this compound exhibited an IC₅₀ value of 0.04 ± 0.005 μmol/L against c-Met. nih.gov
In a cellular context, this compound effectively abrogates the signaling functions of c-Met. Studies have shown that it potently inhibits hepatocyte growth factor (HGF)-induced c-Met phosphorylation in a dose-dependent manner. nih.govtandfonline.com The suppression of this oncogenic c-Met activity is a direct cause of the cytotoxic effects observed in c-Met-addicted cancer cells. nih.govresearchgate.net
Direct Inhibition of Anaplastic Lymphoma Kinase (ALK) Activity
In addition to c-Met, this compound is a potent direct inhibitor of Anaplastic Lymphoma Kinase (ALK) and its variants. nih.govtandfonline.com Biochemical assays confirm its low nanomolar potency against ALK, with an IC₅₀ value of 0.06 ± 0.01 μmol/L in HTRF assays and 0.007 μmol/L in ³²p-ATP format assays. nih.gov
Furthermore, this compound demonstrates significant inhibitory activity against a panel of ALK resistance mutants. nih.govtandfonline.com In cellular assays, it effectively inhibited the phosphorylation of ALK F1174L and the EML4-ALK L1196M fusion variant. nih.gov The compound's efficacy against these mutants highlights its potential to overcome resistance mechanisms seen with other ALK inhibitors. nih.gov
| Kinase Target | IC₅₀ (μmol/L) | Assay Format |
|---|---|---|
| ALK (Wild-Type) | 0.06 ± 0.01 | HTRF |
| ALK (Wild-Type) | 0.007 | ³²p-ATP |
| ALK L1196M | 0.012 | ³²p-ATP |
| ALK G1269A | 0.013 | ³²p-ATP |
| ALK F1174L | 0.024 | ³²p-ATP |
| ALK R1275Q | 0.042 | ³²p-ATP |
| ALK C1156Y | 0.054 | ³²p-ATP |
Data sourced from Meng et al., 2014. nih.gov
Kinome-Wide Selectivity Profiling of this compound
To assess the specificity of this compound, its kinase selectivity was evaluated using KINOMEscan™ technology against a panel of 96 human kinases. nih.gov This profiling is crucial to understand the compound's off-target effects and to confirm its primary targets. oup.comnih.gov The results demonstrated a favorable selectivity profile for this compound. nih.gov
At a concentration of 1 μmol/L, this compound showed significant inhibition (≥65%) of only two additional kinases besides its primary targets, c-Met and ALK. nih.gov
| Kinase Target | Level of Inhibition at 1 μmol/L |
|---|---|
| c-Met | Primary Target |
| ALK | Primary Target |
| AXL | ≥ 65% |
| CSF1R | ≥ 65% |
Data sourced from Meng et al., 2014. nih.gov
Analysis of Downstream Signal Transduction Pathway Modulation
Impact on PI3K/AKT/mTOR Signaling Axis
The inhibition of c-Met and ALK by this compound leads to the modulation of critical downstream signaling pathways that regulate cell growth, proliferation, and survival. nih.govoncotarget.com Research indicates that this compound suppresses the PI3K/AKT/mTOR signaling axis, a key pathway in many cancers. nih.govaacrjournals.org In c-Met-addicted cancer cells, treatment with this compound resulted in a rapid downregulation of AKT signaling functions. nih.gov Similarly, in EML4-ALK positive non-small cell lung cancer (NSCLC) cells, this compound inhibited the phosphorylation of EML4-ALK, which led to the suppression of downstream AKT signaling. nih.govtandfonline.com The potency of this compound in targeting the phosphorylation of both EML4-ALK and AKT correlated well with its ability to inhibit cell growth. nih.gov
Inhibition of Rapamycin-Sensitive mTOR Pathway Components
A key mechanism of action for this compound, particularly in EML4-ALK-dependent NSCLC cells, is the profound suppression of the mTOR signaling pathway. nih.govtandfonline.com The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth and metabolism. mdpi.comacs.org mTORC1 is characteristically sensitive to inhibition by rapamycin. ucsf.edunih.gov
Studies show that this compound treatment specifically inhibits the rapamycin-sensitive components of the mTOR pathway. nih.govtandfonline.com This was evidenced by the loss of phosphorylation of rapamycin-sensitive substrates, including P-S6 (S235/6) and P-S6K1 (T389). nih.govtandfonline.com Furthermore, this compound was shown to reduce the phosphorylation of mTOR itself at the S2481 site. nih.govtandfonline.com Notably, the phosphorylation of the rapamycin-resistant mTORC1 substrate, P-4EBP1 (T37/46), was not inhibited by this compound, confirming the specific action on the rapamycin-sensitive branch of the pathway. nih.govtandfonline.com This targeted inhibition of the mTOR pathway is a critical component of this compound's antitumor activity in ALK-dependent cancers. nih.gov
Effects on RAS/RAF/ERK Signaling Cascade
The RAS/RAF/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular cascade that governs fundamental cellular processes including proliferation, differentiation, and survival. nih.govmdpi.com This pathway is initiated by the activation of RAS proteins, which then recruit and activate RAF kinases. nih.gov This leads to the subsequent phosphorylation and activation of MEK, which in turn phosphorylates and activates ERK. nih.gov The activated ERK then translocates to the nucleus to regulate the activity of numerous transcription factors, thereby controlling the expression of genes involved in cell cycle progression and other functions. frontiersin.org
Research has shown that the compound this compound can influence this signaling cascade. In EML4-ALK positive H2228 non-small cell lung cancer (NSCLC) cells, treatment with this compound resulted in a modest reduction in the phosphorylation of ERK. nih.gov This suggests that this compound can, to some extent, suppress the activity of the RAS/RAF/ERK pathway downstream of ALK. The RAS/RAF/MEK/ERK pathway is known to be regulated by complex feedback loops at each level to maintain cellular homeostasis. frontiersin.org
Crosstalk Modulation with Epidermal Growth Factor Receptor (EGFR) Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling pathways, including the RAS/RAF/ERK and PI3K/AKT pathways, to drive cellular proliferation and survival. arvojournals.orgmdpi.com Crosstalk between different receptor tyrosine kinase pathways is a common phenomenon in cellular signaling.
In the context of this compound, studies have revealed significant interplay with EGFR signaling. Specifically, in c-Met-amplified H1993 NSCLC cells, the apoptosis induced by this compound was associated with a rapid suppression of the crosstalk from c-Met to EGFR. nih.gov This finding is significant as it highlights a mechanism by which this compound exerts its anti-tumor effects by disrupting the compensatory signaling that can occur between different growth factor receptors. The potentiation of this compound-induced apoptosis by EGFR inhibitors further underscores the importance of this crosstalk in cell survival. nih.gov
Influence on STAT3 Phosphorylation and Activity
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus. wikipedia.org Upon activation, typically through phosphorylation of a specific tyrosine residue (Tyrosine 705) by Janus kinases (JAKs) or other kinases like c-Src, STAT3 molecules dimerize, translocate to the nucleus, and bind to DNA to regulate the transcription of genes involved in cell proliferation, survival, and apoptosis. wikipedia.orgscirp.org
This compound has been shown to inhibit the phosphorylation of STAT3. nih.gov In EML4-ALK positive H2228 NSCLC cells, this compound treatment led to the suppression of STAT3 phosphorylation. nih.gov This inhibition of STAT3 activity is a key aspect of this compound's mechanism of action, as persistent STAT3 activation is a hallmark of many cancers and contributes to tumor progression by upregulating anti-apoptotic and pro-proliferative genes. scirp.org
Mechanistic Insights into Cellular Effects
Induction of Cell Cycle Arrest (e.g., G1 Phase Blockade)
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. It is divided into distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Progression through these phases is driven by the sequential activation of cyclin-dependent kinases (CDKs). spandidos-publications.com The G1 phase is a critical checkpoint where the cell commits to another round of division. spandidos-publications.com Arresting cells in the G1 phase is a common mechanism for anti-proliferative agents. thno.org
This compound has been demonstrated to induce cell cycle arrest, specifically a blockade in the G1 phase. nih.gov In studies involving EML4-ALK-addicted NSCLC cells, treatment with this compound led to a G1 cell cycle arrest. nih.gov This effect is linked to the inhibition of key signaling pathways that drive cell cycle progression. For instance, the abrogation of EML4-ALK signaling in H2228 cells resulted in a G1 cell cycle arrest. nih.gov
Table 1: Effect of this compound on Cell Cycle Progression
| Cell Line | Treatment | Observed Effect | Reference |
|---|---|---|---|
| H2228 (EML4-ALK+) | This compound | G1 cell cycle arrest | nih.gov |
Activation of Apoptotic Cell Death Pathways (e.g., Caspase Activation, PARP Cleavage)
Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. It is characterized by a series of biochemical events, including the activation of a family of proteases called caspases. waocp.org Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3, caspase-7). acs.org These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. waocp.org
One of the key substrates of executioner caspases is Poly (ADP-ribose) polymerase (PARP). waocp.org Cleavage of PARP by caspases, particularly caspase-3 and -7, is considered a hallmark of apoptosis. aacrjournals.orgnih.gov This cleavage generates specific fragments and inactivates PARP's function in DNA repair, thus facilitating cell death. waocp.org
This compound has been shown to induce apoptosis through the activation of these pathways. In c-Met-amplified H1993 NSCLC cells, treatment with this compound led to an increase in the levels of cleaved-PARP, indicating the activation of apoptotic cell death. nih.gov The potentiation of this effect by EGFR inhibitors further confirms the pro-apoptotic activity of this compound. nih.gov
Table 2: Markers of this compound-Induced Apoptosis
| Cell Line | Treatment | Apoptotic Marker | Observation | Reference |
|---|---|---|---|---|
| H1993 (c-Met amplified) | This compound | Cleaved-PARP | Increased levels | nih.gov |
Role of Pro-apoptotic (e.g., Bim) and Anti-apoptotic (e.g., Mcl-1) Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. This family includes both pro-apoptotic members, such as Bim, and anti-apoptotic members, such as Mcl-1. aacrjournals.org The balance between these opposing factions determines the cell's fate. Pro-apoptotic BH3-only proteins like Bim can induce apoptosis by directly activating the effector proteins BAX and BAK or by neutralizing anti-apoptotic proteins like Mcl-1. oncotarget.comportlandpress.com Anti-apoptotic proteins, such as Mcl-1, function by sequestering pro-apoptotic proteins, thereby preventing the initiation of the apoptotic cascade. frontiersin.org
The pro-apoptotic activity of this compound is intricately linked to the modulation of these Bcl-2 family proteins. In c-Met-amplified H1993 NSCLC cells, this compound-induced apoptosis was associated with an increase in the levels of the pro-apoptotic protein Bim and a reduction in the levels of the anti-apoptotic protein Mcl-1. nih.gov The critical role of these proteins was further demonstrated by experiments showing that knocking down Bim or overexpressing Mcl-1 significantly attenuated the apoptotic effects of this compound. nih.gov This highlights that the ability of this compound to shift the balance towards pro-apoptotic signaling by upregulating Bim and downregulating Mcl-1 is a key component of its mechanism of action. nih.gov
Table 3: Modulation of Apoptotic Regulatory Proteins by this compound
| Cell Line | Treatment | Protein | Effect | Reference |
|---|---|---|---|---|
| H1993 (c-Met amplified) | This compound | Bim | Increased levels | nih.gov |
| H1993 (c-Met amplified) | This compound | Mcl-1 | Reduced levels | nih.gov |
Inhibition of Cell Migration and Invasion Capabilities
The compound this compound has demonstrated a potent ability to inhibit the migration and invasion of cancer cells, key processes in tumor metastasis. Research indicates that this compound effectively abrogates cell migration induced by hepatocyte growth factor (HGF). nih.govmedkoo.comtargetmol.cn HGF is a known activator of the c-Met signaling pathway, which plays a crucial role in cell motility. By inhibiting c-Met phosphorylation, this compound disrupts this signaling cascade, leading to a reduction in the migratory capacity of cancer cells. nih.govmedkoo.comtargetmol.cn
In studies involving non-small cell lung cancer (NSCLC) and gastric tumor cells, the inhibitory effect of this compound on cell migration was observed to be dose-dependent. nih.gov For instance, in H1993 and H2228 lung cancer cells, treatment with this compound led to a significant, dose-dependent inhibition of cell migration. aacrjournals.org This effect is linked to the compound's ability to suppress the mTOR signaling pathway, particularly mTORC2, which is implicated in cell migration. aacrjournals.org While the mTORC1 inhibitor rapamycin showed little effect on cell migration, the dual mTORC1/mTORC2 inhibitor MTI-31, similar to this compound's downstream effects, effectively blocked this process. aacrjournals.org
The invasive potential of cancer cells is also significantly curtailed by this compound. This has been demonstrated in various cancer cell lines where the compound's inhibitory action on c-Met and ALK (anaplastic lymphoma kinase) disrupts the molecular machinery required for cells to penetrate surrounding tissues. nih.gov
Table 1: Effect of this compound on Cancer Cell Migration
| Cell Line | Cancer Type | Key Pathway Targeted | Observed Effect on Migration | Citation |
|---|---|---|---|---|
| H1993 | NSCLC | c-Met, mTOR | Dose-dependent inhibition | nih.govaacrjournals.org |
| H2228 | NSCLC | ALK, mTOR | Dose-dependent inhibition | nih.govaacrjournals.org |
| PC9 | NSCLC | EGFR, mTOR | Dose-dependent inhibition by mTOR inhibitor MTI-31 (illustrative of pathway) | aacrjournals.org |
| A549 | NSCLC (KRAS-mutant) | mTOR | Dose-dependent inhibition by mTOR inhibitor MTI-31 (illustrative of pathway) | aacrjournals.org |
Alterations in Key Cell Cycle Regulators (e.g., Cyclin D1, c-Myc)
This compound exerts a significant influence on the cell cycle by modulating the expression of critical regulatory proteins, namely Cyclin D1 and c-Myc. nih.gov The downregulation of these proteins is a direct consequence of the suppression of oncogenic c-Met and ALK activity, which in turn leads to the inhibition of downstream signaling pathways like AKT and ERK. nih.gov
In c-Met-driven gastric (SNU-5) and non-small cell lung cancer (H1993) cells, treatment with this compound resulted in a marked reduction in the expression of both Cyclin D1 and c-Myc. nih.gov This decrease in these key regulators of G1 phase progression correlated with a G1 cell cycle arrest. nih.gov Specifically, in SNU-5 and H1993 cells, the reduction in Cyclin D1 and c-Myc was accompanied by a decrease in the proportion of cells in the S phase and an increase in the G1 phase. nih.gov
Similarly, in EML4-ALK-dependent H2228 NSCLC cells, this compound treatment led to a G1 cell cycle arrest that paralleled the diminishing levels of Cyclin D1 and c-Myc. nih.gov For example, at concentrations of 1 μmol/L and 3 μmol/L, the percentage of cells in the G1 phase increased from 77.4% in control cells to 87.5% and 91.6%, respectively. nih.gov This demonstrates a strong correlation between the inhibition of the primary oncogenic driver (in this case, EML4-ALK), the reduction in Cyclin D1 and c-Myc expression, and the resulting cell cycle blockade. nih.gov
Table 2: Impact of this compound on Cell Cycle Regulators and G1 Phase Arrest
| Cell Line | Cancer Type | This compound Concentration | Change in Cyclin D1 Expression | Change in c-Myc Expression | Percentage of Cells in G1 Phase | Citation |
|---|---|---|---|---|---|---|
| SNU-5 | Gastric Cancer | Various doses | Reduced | Reduced | Increase in G1 phase | nih.gov |
| H1993 | NSCLC | Various doses | Reduced | Reduced | Increase in G1 phase | nih.gov |
| H2228 | NSCLC | Control | N/A | N/A | 77.4% | nih.gov |
| H2228 | NSCLC | 1 μmol/L | Reduced | Reduced | 87.5% | nih.gov |
| H2228 | NSCLC | 3 μmol/L | Reduced | Reduced | 91.6% | nih.gov |
Preclinical Efficacy and Pharmacodynamic Studies of Cm 118 in Disease Models
In Vitro Efficacy Assessment in Defined Cellular Systems
The aminopyridazine-based compound, CM-118, has been identified as a novel and potent dual inhibitor of the c-Met and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases. nih.gov Its preclinical efficacy has been evaluated in various in vitro models, demonstrating significant antitumor activity in cancer cells dependent on these signaling pathways. nih.govresearchgate.net
This compound has shown potent growth inhibitory effects in cancer cell lines where the c-Met pathway is a primary driver of oncogenesis. nih.govresearchgate.net This includes cell lines with c-Met gene amplification, a common feature in some gastric and non-small cell lung cancers (NSCLC). nih.govaacrjournals.org
In a panel of 34 cancer cell lines, this compound demonstrated selective cytotoxicity towards those addicted to c-Met signaling. nih.gov For instance, the SNU-5 gastric cancer cell line, which is known to be c-Met-driven, was potently inhibited by this compound. nih.gov Similarly, the H1993 NSCLC cell line, characterized by c-Met amplification, also showed significant sensitivity to the compound. nih.govtandfonline.com The mechanism of action involves the suppression of c-Met activity, leading to the downregulation of downstream signaling pathways like AKT and ERK, which are crucial for cell growth and survival. nih.gov This inhibition results in a G1 cell cycle arrest and the induction of apoptosis. nih.gov
Table 1: In Vitro Growth Inhibition of C-Met-Addicted Cancer Cell Lines by this compound
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (µmol/L) |
|---|---|---|---|
| SNU-5 | Gastric | c-Met-driven | 0.17 ± 0.08 nih.gov |
| H1993 | NSCLC | c-Met amplified | 0.54 ± 0.06 nih.gov |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
This compound has also demonstrated significant efficacy against cancer cell lines dependent on ALK signaling, including those with the EML4-ALK fusion oncogene found in a subset of NSCLC patients. nih.govtandfonline.com
The H2228 NSCLC cell line, which is positive for the EML4-ALK fusion, was among the cell lines evaluated for sensitivity to this compound. nih.gov The compound effectively inhibited the proliferation of these cells. nih.gov The antitumor activity in ALK-addicted cells is mediated by the suppression of ALK phosphorylation, which in turn inhibits downstream signaling pathways such as AKT and STAT3. nih.gov Interestingly, the effect on the ERK pathway was more modest in these cells. nih.gov
Table 2: In Vitro Growth Inhibition of ALK-Addicted Cancer Cell Lines by this compound
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (µmol/L) |
|---|---|---|---|
| H2228 | NSCLC | EML4-ALK positive | 1.16 ± 0.43 nih.gov |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
The potential for this compound to enhance the efficacy of other targeted therapies has been explored, revealing synergistic interactions that could offer improved treatment strategies.
Research has highlighted a critical role for the mTOR signaling pathway in mediating the effects of this compound, particularly in EML4-ALK-dependent NSCLC cells. nih.gov Inhibition of EML4-ALK by this compound in H2228 cells led to a significant reduction in the signaling capacity of the rapamycin-sensitive mTOR pathway. nih.gov This resulted in a G1 cell cycle arrest and mitochondrial hyperpolarization, a metabolic change linked to mTOR inhibition. nih.gov
Further studies have shown that combining this compound with mTOR inhibitors leads to a synergistic potentiation of its antitumor activity. nih.govtandfonline.com This suggests that a dual-targeting strategy, inhibiting both ALK and mTOR, could be a more effective approach for treating EML4-ALK-positive NSCLC. tandfonline.comnus.edu.sg
In c-Met-amplified NSCLC cells, such as H1993, this compound-induced apoptosis was found to be significantly enhanced by the co-administration of EGFR inhibitors. nih.gov This potentiation is linked to the suppression of c-Met-to-EGFR cross-talk. nih.gov The combination treatment led to increased levels of the apoptotic proteins cleaved-PARP and Bim, and a reduction in the survival protein Mcl-1. nih.govtandfonline.com
While this compound is not a direct inhibitor of EGFR, it can partially suppress the basal levels of EGFR tyrosine phosphorylation in c-Met-addicted cells, indicating a trans-phosphorylation event from c-Met to EGFR. tandfonline.com The combined blockade of both c-Met and EGFR has been shown to augment apoptosis, highlighting a promising combination therapy strategy. nih.govtandfonline.com
Co-treatment with mTOR Inhibitors
Mechanistic Evaluation of Target Engagement and Downstream Signaling in Cellular Models
In cellular models, this compound has demonstrated potent and specific engagement with its intended targets, c-Met and ALK. Studies have shown that this compound effectively abrogates hepatocyte growth factor (HGF)-induced c-Met phosphorylation. nih.gov Similarly, it inhibits the phosphorylation of ALK, the EML4-ALK fusion protein, and various ALK resistance mutants in transfected cells. nih.gov
The engagement of these primary targets by this compound leads to the modulation of critical downstream signaling pathways. In c-Met-amplified non-small cell lung cancer (NSCLC) cells, such as the H1993 line, this compound-induced apoptosis involves a rapid suppression of c-Met activity and its cross-talk with the Epidermal Growth Factor Receptor (EGFR). nih.gov This disruption of signaling cascades results in increased levels of apoptotic proteins like cleaved-PARP and Bim, coupled with a reduction in the survival protein Mcl-1. nih.gov Further investigation into downstream pathways revealed that in both H1993 (c-Met driven) and H2228 (ALK driven) cells, treatment with this compound reduced the phosphorylation of S6 and AKT, key components of the mTOR pathway, indicating that mTORC1 and mTORC2 are involved in the therapeutic mechanism of this compound. aacrjournals.org
In EML4-ALK-dependent H2228 NSCLC cells, the abrogation of EML4-ALK signaling by this compound profoundly reduces the signaling capacity of the rapamycin-sensitive mTOR pathway. nih.gov This leads to a G1 cell cycle arrest and mitochondrial hyperpolarization, a metabolic disturbance linked to mTOR inhibition. nih.gov These findings underscore the compound's ability to effectively inhibit downstream signaling crucial for cancer cell proliferation and survival. nih.gov
In Vivo Efficacy Evaluation in Non-Human Animal Models
The antitumor activity of this compound has been extensively evaluated in various non-human animal models, demonstrating significant efficacy across a range of c-Met- and ALK-dependent cancers. nih.gov
In xenograft models of c-Met-driven cancers, this compound has shown marked antitumor effects. nih.gov Studies using the SNU-5 gastric tumor model demonstrated that oral administration of this compound resulted in substantial tumor regression. nih.gov A similar dose-dependent efficacy was observed in the U87MG glioblastoma xenograft model, where higher doses of this compound also induced tumor regression, while lower doses resulted in significant tumor growth inhibition (TGI). nih.gov
| Model | Compound | Result | Source |
|---|---|---|---|
| SNU-5 | This compound | Substantial tumor regression | nih.gov |
| SNU-5 | This compound | 100% Tumor Growth Inhibition (TGI) | nih.gov |
| SNU-5 | This compound | 63% Tumor Growth Inhibition (TGI) | nih.gov |
| U87MG | This compound | Tumor regression | nih.gov |
| U87MG | This compound | 89% Tumor Growth Inhibition (TGI) | nih.gov |
| U87MG | This compound | 51% Tumor Growth Inhibition (TGI) | nih.gov |
This compound was also evaluated for its in vivo efficacy in ALK-dependent malignancies. In the H2228 NSCLC model, which harbors the EML4-ALK fusion gene, treatment with this compound resulted in significant tumor growth inhibition. nih.govaacrjournals.org Similarly, in the c-Met amplified H1993 NSCLC model, this compound demonstrated a highly significant, dose-dependent antitumor effect. nih.govaacrjournals.org
| Model | Compound | Result (Day-25 TGI) | Source |
|---|---|---|---|
| H1993 | This compound | 81% | nih.gov |
| H1993 | This compound | 76% | nih.gov |
| H1993 | This compound | 59% | nih.gov |
| H2228 | This compound | Efficacious / Tumor Inhibition | nih.govaacrjournals.org |
To confirm that the observed antitumor activity was due to on-target effects, pharmacodynamic biomarkers were assessed in tumor tissues from animal models. nih.gov In the SNU-5 gastric tumor model, a single oral administration of this compound led to a dose-dependent suppression of c-Met phosphorylation in the tumor tissue. nih.gov For instance, the highest dose reduced phosphorylated c-Met levels to just 2% of the control group. nih.gov This inhibition of the target was achieved without significantly altering the total c-Met protein levels. nih.gov Similar dose-dependent inhibition of c-Met phosphorylation was observed in the H1993 tumor model. nih.gov These results provide strong evidence of target engagement in vivo and correlate the molecular effect with the therapeutic outcome. nih.gov
| Model | Compound | Suppression of Phospho-c-Met (as % of Control) | Source |
|---|---|---|---|
| SNU-5 | This compound | 2% | nih.gov |
| SNU-5 | This compound | 25% | nih.gov |
| H1993 | This compound | 0.4% | nih.gov |
| H1993 | This compound | 1.3% | nih.gov |
| H1993 | This compound | 7.8% | nih.gov |
Longitudinal studies involving the continuous monitoring of tumor volumes over time have been crucial in characterizing the in vivo efficacy of this compound. nih.gov In studies with established tumors, daily oral administration of this compound for periods ranging from 22 to 25 days caused either significant tumor growth inhibition or substantial tumor regression across multiple xenograft models, including SNU-5, U87MG, and H1993. nih.gov The dose-dependent nature of this response was consistently observed, with higher doses leading to more profound tumor shrinkage. nih.gov These long-term studies highlight the sustained antitumor activity of this compound in preclinical settings. nih.gov
To contextualize the potency of this compound, its efficacy was compared with a benchmark compound in the c-Met amplified H1993 NSCLC model. nih.gov In a 25-day study, this compound was compared against PF-02341066 (Crizotinib), an established ALK/MET inhibitor. The results showed that this compound at certain doses achieved a tumor growth inhibition comparable to or greater than the benchmark compound, demonstrating its potent antitumor activity. nih.gov
| Compound | Result (Day-25 TGI) | Source |
|---|---|---|
| This compound | 81% | nih.gov |
| PF-02341066 (Crizotinib) | 74% | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlation of Chemical Structure with c-Met and ALK Inhibitory Potency
CM-118 was identified as a potent dual inhibitor of both c-Met and Anaplastic Lymphoma Kinase (ALK), displaying low nanomolar biochemical potency. nih.gov The core aminopyridazine structure is a key feature for its inhibitory activity. SAR studies on related compounds have highlighted the importance of specific substitutions on the pyridazine (B1198779) ring for achieving high potency against both kinases. For instance, modifications to the solvent-exposed regions of the molecule can significantly impact binding affinity and selectivity.
The potency of this compound against various ALK resistance mutants has also been evaluated. nih.gov The compound effectively abrogated the enzymatic activity of several ALK resistant mutants and targeted the phosphorylation of ALK F1174L and L1196M in transfected cells at low micromolar concentrations. nih.gov This suggests that the structural features of this compound allow it to overcome certain resistance mechanisms that affect other ALK inhibitors.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| c-Met | 4.3 researchgate.net |
| ALK | Low nanomolar nih.gov |
Determinants of Kinase Selectivity Based on Structural Modifications
This compound has demonstrated selectivity for c-Met and ALK over a panel of more than 90 other human kinases. nih.gov This selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects. The kinase selectivity of inhibitors is often determined by subtle differences in the amino acid residues lining the ATP-binding pocket.
Structural modifications play a pivotal role in dictating kinase selectivity. For instance, the introduction of specific chemical moieties can exploit unique features of the target kinase's active site while avoiding interactions with the active sites of other kinases. The development of selective inhibitors often involves a strategy of designing molecules that can bind to less conserved regions of the ATP binding site or that can induce a specific conformation of the kinase upon binding. promega.comoup.com
In the case of aminopyridazine-based inhibitors like this compound, the substituents on the core structure are crucial for determining selectivity. By carefully modifying these substituents, it is possible to enhance interactions with specific residues in the c-Met and ALK active sites that are not present in other kinases. This approach can lead to a more favorable selectivity profile. Macrocyclization is another strategy that has been effectively used to improve the selectivity of kinase inhibitors. scienceopen.com
Relationship Between Molecular Features and Cellular Efficacy
The cellular efficacy of this compound, including its anti-proliferative activity and apoptosis induction, is directly linked to its molecular features. The compound has been shown to potently inhibit the proliferation and survival of numerous cancer cells that are dependent on c-Met or ALK signaling. nih.gov
This compound effectively suppresses the phosphorylation of c-Met and ALK in a dose-dependent manner, leading to the downregulation of key downstream signaling pathways such as AKT and ERK. nih.gov This inhibition of critical survival signals triggers G1 cell cycle arrest and induces apoptosis in cancer cells. The molecular structure of this compound allows it to effectively penetrate cell membranes and reach its intracellular targets.
The anti-proliferative effects of this compound have been demonstrated in various cancer cell lines. nih.gov The induction of apoptosis by this compound in c-Met-amplified non-small cell lung cancer (NSCLC) cells involves the rapid suppression of c-Met activity. nih.gov Furthermore, in EML4-ALK-dependent NSCLC cells, this compound's action is mediated through the mTOR signaling pathway. nih.govresearchgate.net
Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Key Dependency | Effect of this compound |
| H1993 | NSCLC | c-Met amplified | Apoptosis induction nih.gov |
| H2228 | NSCLC | EML4-ALK dependent | G1 cell cycle arrest, mitochondrial hyperpolarization nih.govresearchgate.net |
| SNU-5 | Gastric | c-Met dependent | Tumor regression in xenografts nih.gov |
| U87MG | Glioma | c-Met dependent | Tumor regression in xenografts nih.gov |
The ability of a compound to induce apoptosis is a key measure of its therapeutic potential. Studies have shown that various compounds can induce apoptosis through different mechanisms, such as the modulation of caspase activity or the regulation of pro- and anti-apoptotic proteins. sci-hub.senih.govmdpi.com The pro-apoptotic effects of this compound are a direct consequence of its ability to inhibit the survival signals driven by c-Met and ALK.
Computational Modeling and Molecular Docking Approaches for Binding Site Analysis
Computational modeling and molecular docking are invaluable tools in modern drug discovery, providing insights into the binding modes of inhibitors and guiding the design of more potent and selective compounds. mdpi.comtandfonline.com For a dual inhibitor like this compound, these approaches can help to elucidate the specific interactions with both the c-Met and ALK kinase domains.
Molecular docking simulations can predict the binding orientation of this compound within the ATP-binding pocket of both kinases. These models can highlight key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. For example, docking studies of other kinase inhibitors have revealed the importance of interactions with specific hinge region residues and the gatekeeper residue. mdpi.comacs.org Similar analyses for this compound would provide a detailed understanding of its binding mode.
By comparing the predicted binding modes of this compound in c-Met and ALK, it is possible to identify common and distinct interaction patterns. This information can be used to rationalize the dual inhibitory activity and to guide further structural modifications to optimize potency and selectivity. Furthermore, computational methods can be employed to study the impact of resistance mutations on inhibitor binding, helping to design next-generation inhibitors that can overcome clinical resistance. acs.org
Pharmacophore Elucidation and Ligand-Based Design Strategies
Pharmacophore modeling is a powerful ligand-based design strategy that focuses on the essential three-dimensional arrangement of chemical features required for biological activity. dovepress.comunina.itacs.org A pharmacophore model for dual c-Met and ALK inhibitors can be developed based on the structures of known active compounds, including this compound.
Such a model would typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, all positioned in a specific spatial arrangement. This pharmacophore can then be used as a 3D query to screen virtual compound libraries to identify novel scaffolds with the potential for dual c-Met/ALK inhibition. 3ds.comnih.gov
Ligand-based design strategies are particularly useful when the three-dimensional structure of the target protein is not available or when designing compounds with a specific polypharmacology profile. unina.it By analyzing the common features of a series of potent dual inhibitors, a robust pharmacophore model can be constructed that captures the key requirements for interacting with both c-Met and ALK. This model can then guide the synthesis of new analogs of this compound with improved properties.
Analysis of Conformational Dynamics and Binding Modes
The binding of an inhibitor to a kinase is a dynamic process that can involve conformational changes in both the ligand and the protein. researchgate.netnih.gov Kinases are known to exist in multiple conformational states, such as the active "DFG-in" and inactive "DFG-out" conformations. acs.org The ability of an inhibitor to bind to a specific conformation can have a significant impact on its selectivity and efficacy.
Computational methods like molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound in complex with c-Met and ALK. mdpi.com These simulations can reveal how the inhibitor adapts its conformation to fit into the binding site and how the protein conformation changes upon inhibitor binding. Understanding these dynamic aspects is crucial for a complete picture of the inhibition mechanism.
The binding mode of this compound likely involves interactions with key residues in the ATP-binding pocket, and the stability of these interactions can be assessed through MD simulations. mdpi.com Furthermore, analyzing the conformational flexibility of this compound can provide insights into its ability to adapt to the active sites of both c-Met and ALK, as well as to various resistance mutants. wustl.edu
Preclinical Pharmacokinetics and Drug Metabolism Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Preclinical Species
Preclinical studies have indicated that CM-118 possesses favorable pharmacokinetic properties. nih.govpatsnap.com Following oral administration in animal models, this compound demonstrated the ability to achieve systemic exposure in a dose-dependent manner. nih.gov This suggests that the compound is absorbed from the gastrointestinal tract and becomes available in the bloodstream to exert its therapeutic effects. The primary organ responsible for drug metabolism is the liver, which contains a host of enzymes that chemically modify drugs to facilitate their excretion. longdom.org
In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Stability)
To predict how a drug will be metabolized in the body, scientists often begin with in vitro assays using liver microsomes. if-pan.krakow.plevotec.comresearchgate.net These are small vesicles derived from liver cells that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. longdom.orgevotec.com By incubating a compound like this compound with liver microsomes from different species (such as human, rat, mouse, and dog), researchers can estimate its metabolic stability. evotec.comnuvisan.com This is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which provide an early indication of how quickly the drug might be cleared from the body in vivo. if-pan.krakow.plnuvisan.com
A typical microsomal stability assay involves incubating the test compound at a specific concentration with liver microsomes and a necessary cofactor like NADPH at 37°C. if-pan.krakow.pl Samples are taken at various time points to measure the decrease in the parent compound's concentration, allowing for the calculation of metabolic stability parameters. evotec.com While specific data for this compound's microsomal stability is not publicly available, this type of assessment is a standard and crucial step in preclinical drug development. nuvisan.com It helps in understanding potential interspecies differences in metabolism and provides data for early predictions of human pharmacokinetics. evotec.com
Interactive Data Table: Representative Microsomal Stability Assay Parameters
| Parameter | Typical Value/Condition | Rationale |
| Test Compound Concentration | 1 µM | Simulates in vivo concentrations. researchgate.net |
| Microsomal Protein Conc. | 0.5 - 1.0 mg/mL | Provides sufficient enzyme activity. if-pan.krakow.pl |
| Cofactor | 1 mM NADPH | Essential for CYP450 enzyme function. if-pan.krakow.pl |
| Incubation Temperature | 37°C | Mimics physiological body temperature. if-pan.krakow.pl |
| Time Points | 0, 5, 15, 30, 45 min | To track the rate of metabolism. evotec.com |
| Species | Human, Rat, Mouse, Dog | To assess interspecies variability. evotec.com |
Identification and Characterization of Major Metabolites
Once a drug is metabolized, it is converted into various metabolites. Identifying these metabolites is crucial as they can have their own pharmacological activity or potential toxicity. The process of identifying and characterizing major metabolites often involves advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). jst.go.jp These methods allow for the separation and identification of different chemical entities in a biological sample based on their physical and chemical properties.
For a compound like this compound, which belongs to the aminopyridazine class, metabolism likely involves common Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. longdom.orgnumberanalytics.com Phase I reactions, often catalyzed by CYP enzymes, introduce or expose functional groups on the drug molecule. longdom.org This is followed by Phase II reactions, where an endogenous molecule (like glucuronic acid, sulfate, or an amino acid) is attached to the drug, making it more water-soluble and easier to excrete. longdom.orgnumberanalytics.com While the specific metabolites of this compound have not been detailed in the public domain, the general metabolic pathways of related compounds provide a framework for what to expect. For instance, N-acetylation is a known metabolic pathway for some compounds with amine groups. fao.org
Tissue Distribution Analysis in Animal Models
Understanding where a drug distributes in the body is critical for its efficacy and potential for off-target effects. Tissue distribution studies in animal models, such as rats or mice, are conducted to determine the concentration of the drug in various organs and tissues over time. jst.go.jpoup.comfrontiersin.org These studies typically involve administering the drug and then, at different time points, collecting and analyzing samples from tissues like the liver, kidney, spleen, brain, and the tumor itself. jst.go.jpoup.com
For an anti-cancer drug like this compound, achieving high concentrations in tumor tissue is a key objective. nih.gov Studies have shown that this compound can effectively inhibit its targets in tumors in vivo, suggesting it reaches the site of action. nih.gov The volume of distribution (Vd) is a pharmacokinetic parameter that gives an indication of the extent of a drug's distribution in the body. asm.org A high Vd suggests extensive tissue distribution. asm.org The physicochemical properties of a drug, such as its lipophilicity and molecular size, play a significant role in its ability to cross cell membranes and distribute into different tissues. abuad.edu.ng
In Vitro-In Vivo Correlation (IVIVC) Methodologies for Mechanistic Understanding of Compound Disposition
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a drug to its in vivo response. wikipedia.orgallucent.com The primary goal of IVIVC is to use in vitro data, such as dissolution rates or metabolic stability, to predict in vivo pharmacokinetics, including plasma concentration profiles. wikipedia.org Establishing a strong IVIVC can be a valuable tool in drug development, potentially reducing the need for extensive in vivo studies. allucent.com
Factors Influencing Metabolic Pathways of Aminopyridazine-Based Compounds
The metabolism of any drug, including aminopyridazine-based compounds like this compound, can be influenced by a variety of factors. abuad.edu.ngslideshare.net These can be broadly categorized as chemical, biological, and physiological factors.
Chemical Factors:
Enzyme Induction and Inhibition: Co-administration of other drugs can either induce (increase the activity of) or inhibit (decrease the activity of) metabolic enzymes like CYPs. abuad.edu.ng This can lead to altered metabolism of the primary drug, affecting its efficacy and safety.
Environmental Chemicals: Exposure to certain environmental chemicals, such as those found in cigarette smoke or some foods, can also influence drug-metabolizing enzymes. longdom.orgpharmaguideline.com
Biological and Physiological Factors:
Species and Strain Differences: There can be significant qualitative and quantitative differences in drug-metabolizing enzymes between different animal species and even between different strains of the same species. abuad.edu.ngslideshare.net For example, human liver generally has lower levels of cytochrome P-450 per gram of tissue compared to some other species. abuad.edu.ng
Genetic Polymorphisms: Variations in the genes that code for metabolic enzymes can lead to differences in how individuals metabolize drugs. numberanalytics.com This is a key focus of the field of pharmacogenomics.
Age and Sex: Drug metabolism can vary with age, with both newborns and the elderly often having reduced metabolic capacity. abuad.edu.ngpharmaguideline.com Sex-related differences in metabolism, influenced by hormones, have also been observed for some drugs. abuad.edu.ng
Disease States: Conditions affecting the liver or kidneys, the primary organs of drug metabolism and excretion, can significantly impact a drug's pharmacokinetic profile. numberanalytics.com
Physicochemical Properties of the Drug: The inherent properties of the drug molecule itself, such as its size, shape, lipophilicity, and acidity/basicity (pKa), influence its interaction with metabolic enzymes. abuad.edu.ng
Understanding these influencing factors is crucial for interpreting preclinical data and for designing clinical trials that can account for potential variability in patient populations.
Advanced Research Methodologies and Future Directions in Cm 118 Research
Investigation of Acquired Resistance Mechanisms in Preclinical Models of CM-118 Treatment
Acquired resistance to targeted therapies, including kinase inhibitors, is a significant challenge in oncology. While specific detailed studies on acquired resistance mechanisms to this compound in preclinical models are not extensively detailed in the provided search results, research into resistance to other C-Met and ALK inhibitors provides valuable context.
Mechanisms of acquired resistance to ALK inhibitors can include secondary mutations in the ALK kinase domain, amplification of the ALK fusion gene, or activation of alternative oncogenic bypass signaling pathways. amegroups.orgdovepress.com For instance, the ALK G1202R mutation is a common acquired resistance mechanism to several ALK tyrosine kinase inhibitors (TKIs). oaepublish.com MET gene amplification has also been identified as a relevant resistance mechanism after treatment with second and third-generation ALK inhibitors. nih.govaacrjournals.org Similarly, resistance to C-Met inhibitors can involve secondary mutations in the kinase domain, such as those in the A-loop residues D1228 and Y1230, which can alter ATP binding and impact responsiveness to type 1 C-Met inhibitors. mdpi.com
Given that this compound targets both C-Met and ALK, preclinical investigations into acquired resistance mechanisms would likely explore similar avenues. This would involve developing this compound resistant cell lines or using patient-derived models that have developed resistance after initial this compound treatment. Analyzing these models through genomic sequencing, transcriptomics, and proteomic approaches could identify specific on-target mutations in MET or ALK, gene amplifications, or activation of bypass pathways involving other kinases or signaling molecules.
Development of Strategies to Overcome Resistance to C-Met/ALK Inhibition
Strategies to overcome resistance to C-Met/ALK inhibition, particularly in the context of a dual inhibitor like this compound, would build upon the understanding of resistance mechanisms. For resistance driven by secondary mutations in ALK, next-generation ALK inhibitors designed to target specific resistant mutants are a key strategy. dovepress.comnih.gov For instance, lorlatinib (B560019) was designed to overcome resistance against earlier-generation ALK TKIs, including activity against the ALK G1202R mutation. oaepublish.com
When resistance is mediated by the activation of bypass signaling pathways, such as through EGFR or KIT amplification, dual inhibition of both the primary oncogenic driver (C-Met/ALK) and the activated bypass pathway is a crucial therapeutic approach. amegroups.orgdovepress.comnih.gov For example, combining ALK-TKIs with EGFR-TKIs can improve resistance caused by activation of the downstream EGFR signaling pathway. dovepress.com Preclinical studies with this compound have shown that its induced apoptosis in C-Met-amplified NSCLC cells was profoundly potentiated by EGFR inhibitors, suggesting a potential strategy to overcome resistance involving C-Met-to-EGFR cross-talk. nih.govpatsnap.com
Another potential strategy involves targeting downstream signaling pathways that are crucial for the survival of resistant cells. This compound's action against EML4-ALK-dependent NSCLC cells critically involves the suppression of the mTOR signaling pathway. nih.govpatsnap.com Combining this compound with low-dose mTOR inhibitors has shown potentiation of antitumor activity in vitro and in vivo, suggesting a rationale for combined use in EML4-ALK-positive NSCLC. nih.gov
Overcoming resistance may also involve exploring different structural classes of inhibitors or utilizing strategies like macrocyclization in the design of next-generation inhibitors to enhance activity against resistant mutants and improve selectivity. scienceopen.com
Application of Systems Biology and Multi-Omics Approaches for Comprehensive Pathway Mapping
Systems biology and multi-omics approaches are increasingly valuable in understanding complex biological systems, including the intricate signaling networks involved in cancer and resistance to targeted therapies. mdpi.comfrontiersin.orgnih.gov Multi-omics involves the synergistic analysis of data from multiple platforms such as genomics, transcriptomics, proteomics, and metabolomics to gain a comprehensive view. mdpi.comfrontiersin.orgcmbio.io
Applying these approaches to this compound research could provide a more holistic understanding of its mechanism of action and the development of resistance. By integrating genomic data (mutations, amplifications), transcriptomic data (gene expression changes), and proteomic data (protein expression and phosphorylation levels), researchers could map the signaling pathways affected by this compound treatment and how these pathways are altered in resistant cells. nih.gov This could help identify novel resistance mechanisms, characterize the full spectrum of cellular adaptations to this compound, and pinpoint potential new therapeutic targets for combination strategies. mdpi.comfrontiersin.org For instance, multi-omics could help decode genetic and metabolic signatures associated with this compound sensitivity or resistance and elucidate the mechanisms by which combination therapies impact these signatures. cmbio.io
Exploration of this compound's Potential in Other Disease Contexts Beyond Oncology (based on c-Met/ALK roles)
While this compound has primarily been studied in the context of oncology due to the established roles of aberrant C-Met and ALK signaling in various cancers, the physiological roles of these kinases suggest potential implications in other disease contexts.
The ALK gene plays a physiological role in the development of the brain and nervous system. nih.govmdpi.comlung.org While its role in adult non-malignant conditions is less characterized than its oncogenic fusions, dysregulation of ALK signaling could potentially be implicated in certain neurological disorders. Similarly, C-Met, the receptor for hepatocyte growth factor (HGF), is involved in various cellular processes including cell proliferation, survival, migration, and morphogenesis, which are important in development and tissue regeneration. nih.gov Aberrant HGF/C-Met signaling has been implicated in fibrotic diseases, inflammatory conditions, and certain cardiovascular disorders, although the precise roles and therapeutic implications are still under investigation. vascular-proteomics.com
Given this compound's dual inhibitory activity, preclinical studies could explore its effects in relevant non-oncology models where C-Met or ALK signaling is implicated in disease pathogenesis. This would require careful consideration of the specific roles of these kinases in the non-malignant tissue or disease context and potential off-target effects.
Conceptual Framework for Design of Next-Generation Dual Kinase Inhibitors with Enhanced Properties
The development of this compound as a dual C-Met/ALK inhibitor provides a foundation for designing next-generation compounds with enhanced properties. A conceptual framework for such design would focus on improving potency, selectivity, pharmacokinetic profiles, and the ability to overcome anticipated resistance mechanisms.
Key considerations for designing next-generation dual inhibitors could include:
Structure-Based Design: Utilizing structural information of C-Met and ALK kinase domains, including common resistance mutations, to design inhibitors with improved binding affinity and specificity. acs.org
Targeting Resistant Mutants: Designing compounds that retain activity against common ALK and C-Met resistance mutations observed in patients treated with current inhibitors. This might involve exploring different chemical scaffolds or incorporating structural features that can accommodate mutational changes in the ATP-binding pocket or surrounding regions. scienceopen.com
Optimized Selectivity: While dual inhibition is the goal, ensuring selectivity against a broad panel of other kinases is crucial to minimize off-target effects and potential toxicities. nih.gov
Improved Pharmacokinetics and Distribution: Designing molecules with favorable absorption, distribution, metabolism, and excretion (ADME) properties, including potential to cross the blood-brain barrier for treating central nervous system metastases, a common challenge in ALK-positive cancers. oaepublish.com
Strategies to Circumvent Efflux Transporters: Incorporating structural modifications to avoid being substrates for efflux pumps like P-glycoprotein, which can contribute to drug resistance. oaepublish.com
Leveraging Systems Biology Insights: Using data from multi-omics studies to identify critical nodes or pathways that, when inhibited alongside C-Met and ALK, could lead to synergistic effects or overcome resistance.
The experience with developing sequential generations of ALK inhibitors, where structural modifications were made to overcome specific resistance mutations and improve CNS penetration, provides a valuable blueprint for designing improved dual C-Met/ALK inhibitors. oaepublish.comnih.gov
Integration of Organoid and 3D Culture Models for High-Throughput Preclinical Screening
Organoid and 3D culture models represent a significant advancement in preclinical research, offering a more physiologically relevant system compared to traditional 2D cell cultures. sciltp.comresearchgate.netfrontiersin.org These models can better recapitulate the cellular heterogeneity, tissue architecture, and tumor microenvironment of the original tumor, providing a more accurate platform for drug testing and screening. sciltp.comresearchgate.netfrontiersin.org
Integrating organoid and 3D culture models into the preclinical screening of this compound and next-generation dual inhibitors can offer several advantages:
Improved Prediction of Clinical Response: Organoids derived from patient tumors have shown promise in predicting patient responses to targeted therapies. researchgate.netfrontiersin.org Screening this compound in patient-derived organoids (PDOs) could provide more relevant data on its potential efficacy in different patient subsets.
Assessment of Heterogeneity: Organoid models can maintain the heterogeneity of the original tumor, allowing for the evaluation of this compound's activity against diverse cell populations within a tumor. sciltp.comfrontiersin.org
High-Throughput Screening: Protocols for generating and assaying organoids in a high-throughput format are being developed, enabling the screening of large libraries of compounds or drug combinations. sciltp.comfrontiersin.orgbiorxiv.org This is particularly valuable for identifying synergistic drug combinations with this compound or screening novel dual inhibitors.
Investigation of Resistance Mechanisms: Organoid models can be used to study the development of acquired resistance to this compound in a more complex environment than 2D cultures. researchgate.net
The use of automated 3D imaging and analysis pipelines further enhances the feasibility of high-throughput screening with organoids. nih.gov Integrating these advanced models into this compound research can accelerate the identification of effective treatment strategies and the development of improved inhibitors.
Q & A
Q. Advanced Research Focus
- Co-treatment assays : Administer this compound and EGFR inhibitors (e.g., erlotinib) at sub-IC50 doses to assess combinatorial effects on apoptosis (via flow cytometry) and proliferation (via MTT assays).
- Mechanistic validation : Use phospho-EGFR and phospho-c-Met antibodies to confirm pathway crosstalk suppression.
- In vivo corroboration : Employ c-Met-amplified xenograft models with longitudinal monitoring of tumor regression and survival protein dynamics .
What methodologies are appropriate to assess this compound's impact on mTOR signaling in EML4-ALK-dependent NSCLC models?
Advanced Research Focus
In H2228 cells (EML4-ALK-driven), this compound disrupts mTOR signaling via ALK inhibition, leading to G1 arrest and mitochondrial hyperpolarization. Recommended approaches:
- mTOR pathway analysis : Quantify phosphorylated S6K and 4EBP1 (downstream mTORC1 markers) via Western blot.
- Metabolic profiling : Use JC-1 staining to measure mitochondrial membrane potential changes.
- Combination studies : Test this compound with rapamycin or ATP-competitive mTOR inhibitors to validate pathway dependency .
How should researchers design preclinical studies to evaluate this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties?
Q. Methodological Focus
- PK studies : Conduct oral dosing in murine models with serial plasma/tissue sampling to calculate AUC, Cmax, and half-life.
- PD biomarkers : Monitor c-Met/ALK phosphorylation in tumor lysates via ELISA or immunohistochemistry.
- Tolerability : Assess weight loss, organ histopathology, and hematological parameters at varying doses .
What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Q. Methodological Focus
- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to derive IC50/EC50 values.
- Synergy quantification : Apply the Chou-Talalay method (Combination Index) for combination therapy data.
- Survival analysis : Use Kaplan-Meier curves with log-rank tests for in vivo efficacy studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
